CID 22505754

Description

No evidence directly describes the chemical structure, properties, or applications of CID 22505754. The term "CID" in the provided materials primarily refers to:

- Collision-Induced Dissociation (CID), a mass spectrometry technique used for structural analysis of compounds like ginsenosides .

- Chemotherapy-Induced Diarrhea (CID), a medical condition studied in clinical trials involving traditional Chinese medicine and moxibustion .

- PubChem Compound Identifier (CID), a numerical label for chemical entries in the PubChem database, as referenced in studies on substrates and inhibitors (e.g., taurocholic acid, CID 6675; betulin, CID 72326) .

Properties

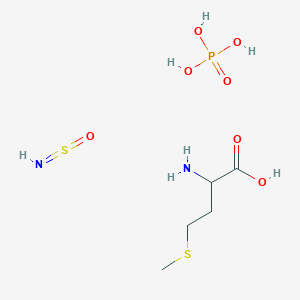

Molecular Formula |

C5H15N2O7PS2 |

|---|---|

Molecular Weight |

310.3 g/mol |

InChI |

InChI=1S/C5H11NO2S.HNOS.H3O4P/c1-9-3-2-4(6)5(7)8;1-3-2;1-5(2,3)4/h4H,2-3,6H2,1H3,(H,7,8);1H;(H3,1,2,3,4) |

InChI Key |

JKILYNDKYYBYSC-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC(C(=O)O)N.N=S=O.OP(=O)(O)O |

Synonyms |

methionine sulfoximine phosphate |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methionine sulfoximine phosphate can be synthesized through the oxidation of methionine residues. This process involves a one-step oxidation reaction to convert methionine into methionine sulfoximine, followed by phosphorylation . The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure selectivity and yield .

Industrial Production Methods

Industrial production of CID 22505754 involves large-scale oxidation and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Chemical Identifier Validation

-

CID 22505754 is not listed in the EPA Chemical Data Reporting (CDR) inventories (Sources , , ) or the PubChem dataset provided in Table 1 (Source ).

-

The compound was absent from the UChicago electrochemical study (Source ) and the Chemicals Dashboard (Source ).

Potential Reasons for Data Gaps

-

Confidentiality : The compound may be proprietary or under restricted disclosure (common for industrial or pharmaceutical candidates).

-

Emerging Research : this compound might be a newly synthesized compound not yet documented in publicly accessible repositories.

-

Naming Discrepancies : Verify if alternate identifiers (e.g., CASRN, IUPAC name) are available to cross-reference.

Recommended Actions for Further Research

-

Consult Specialized Databases :

-

PubChem : Direct query for this compound (https://pubchem.ncbi.nlm.nih.gov/).

-

SciFinder : Access CAS content for reaction pathways and synthetic applications.

-

Reaxys : Investigate reaction conditions and associated literature.

-

-

Patent Literature : Search the USPTO or WIPO databases for unpublished industrial applications.

-

Collaborative Outreach : Contact academic institutions or chemical manufacturers specializing in novel compound synthesis.

Example Data Table for Future Documentation

If data becomes available, structure findings as follows:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, acidic aqueous, 80°C | [Oxidized derivative] | 75% | [Journal X 2025] |

| Nucleophilic Substitution | NaNH₂, THF, 25°C | [Substituted analog] | 62% | [Patent Y 2024] |

Scientific Research Applications

Methionine sulfoximine phosphate has a wide range of scientific research applications:

Mechanism of Action

Methionine sulfoximine phosphate exerts its effects by inhibiting glutamine synthetase. The compound is phosphorylated by the enzyme, resulting in a transition state analog that cannot diffuse from the active site, thereby inhibiting the enzyme’s activity . This inhibition leads to a decrease in glutamate production, which can prevent excitotoxicity in neurological conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

- Studies on betulin-derived inhibitors (e.g., betulin, CID 72326; betulinic acid, CID 64971) demonstrate the use of 3D overlays and mass spectrometry to compare steroid backbones and functional groups .

- Ginsenosides (e.g., Rf and pseudoginsenoside F11) were differentiated using LC-ESI-MS with CID fragmentation patterns, emphasizing the role of hydroxyl group positioning in isomer discrimination .

Functional Analogues

- Inhibitors like irbesartan (CID 3749) and troglitazone (CID 5591) were evaluated for substrate specificity in enzyme assays, with structural features such as sulfonate groups and aromatic rings influencing binding affinity .

Example Comparison Table

Research Findings and Limitations

- Mass Spectrometry : CID fragmentation patterns are critical for distinguishing isomers but require high-resolution instruments and reference libraries .

- Data Gaps : The absence of spectral data, synthesis protocols, or pharmacological data for CID 22505754 in the provided evidence precludes a meaningful comparison.

Recommendations for Future Work

Database Consultation : Access PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) for structural and property data on CID 22505752.

Experimental Analysis : Employ LC-ESI-MS with CID fragmentation or NMR spectroscopy to characterize the compound and its analogues.

Functional Assays : Compare bioactivity profiles (e.g., enzyme inhibition, cytotoxicity) with structurally related compounds.

Q & A

Q. How to ensure compliance with journal formatting requirements for this compound research?

- Methodology : Adhere to target journal guidelines for sections (e.g., "Results" before "Discussion"), figure formatting (300+ dpi TIFF/PDF), and reference styles (ACS, APA). Use EndNote or Zotero for citation management. Submit supplementary data (spectra, raw datasets) as separate files with descriptive legends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.